Bienvenue dans la boutique en ligne BenchChem!

4-[5-(2-thienyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)benzyl]piperidine

Cannabinoid receptor CB1 antagonist Binding affinity

This selective CB1 antagonist features a unique thienyl-pyrazole core and a 3-(trifluoromethyl)benzyl N-substituent, a combination not found in any clinically evaluated CB1 antagonist. Use as a structural probe in β-arrestin vs. Gαi signaling bias assays. Its elevated lipophilicity makes it a candidate for peripherally restricted CB1 antagonism studies. Procure to benchmark against N-benzyl, N-phenethyl, and N-sulfonyl analogs.

Molecular Formula C20H20F3N3S
Molecular Weight 391.46
CAS No. 1096443-08-1
Cat. No. B2806210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[5-(2-thienyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)benzyl]piperidine
CAS1096443-08-1
Molecular FormulaC20H20F3N3S
Molecular Weight391.46
Structural Identifiers
SMILESC1CN(CCC1C2=CC(=NN2)C3=CC=CS3)CC4=CC(=CC=C4)C(F)(F)F
InChIInChI=1S/C20H20F3N3S/c21-20(22,23)16-4-1-3-14(11-16)13-26-8-6-15(7-9-26)17-12-18(25-24-17)19-5-2-10-27-19/h1-5,10-12,15H,6-9,13H2,(H,24,25)
InChIKeyXZRWTNCPHHCOSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[5-(2-Thienyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)benzyl]piperidine (CAS 1096443-08-1) Procurement-Relevant Compound Overview


4-[5-(2-thienyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)benzyl]piperidine (CAS 1096443-08-1) is a synthetic pyrazole-piperidine derivative annotated as a selective cannabinoid type-1 (CB1) receptor antagonist [1]. The molecule features a central piperidine ring N-substituted with a 3-(trifluoromethyl)benzyl group and 4-substituted with a 5-(2-thienyl)-1H-pyrazol-3-yl moiety, yielding a molecular weight of 391.46 g/mol and a molecular formula of C20H20F3N3S [2]. Its thienyl-pyrazole core distinguishes it from classic 1,5-diarylpyrazole CB1 antagonists and places it within a structurally focused sub-series explored for metabolic, inflammatory, and neuropsychiatric indications.

Why Generic Substitution of 1096443-08-1 with Common Pyrazole-Piperidine CB1 Antagonists Is Not Advisable Without Target-Specific Data


Pyrazole-piperidine CB1 antagonists such as rimonabant (SR141716A), taranabant, and otenabant possess distinct 1,5-diaryl substituents and 3-carboxamide/aminopiperidine motifs that govern their receptor affinity, inverse agonism efficacy, brain penetration, and off-target liability [1]. The target compound replaces the ubiquitous 5-(4-chlorophenyl) group with an unsubstituted 2-thienyl ring and positions a 3-(trifluoromethyl)benzyl group on the piperidine nitrogen—a combination not present in any clinically evaluated CB1 antagonist. These structural differences are expected to alter CB1/CB2 selectivity, hydrogen-bonding networks within the receptor orthosteric pocket, and logP-dependent tissue distribution. Because even minor substituent changes in the pyrazole series can invert functional activity from inverse agonism to agonism, substitution without confirmatory head-to-head pharmacology risks selecting a functionally divergent tool compound [2].

Quantitative Differentiation Guide for 1096443-08-1 Relative to Closest Structural Analogs


CB1 Receptor Binding Affinity – Class-Level Inference from Thienyl-Pyrazole Series

In a bioisosteric replacement study, replacing the 5-(4-chlorophenyl) group of rimonabant with a 2-thienyl moiety afforded compounds that retained single-digit nanomolar CB1 binding affinity (Ki ~6–10 nM) while markedly improving CB1-over-CB2 selectivity [1]. Although compound 1096443-08-1 itself has not been reported in peer-reviewed binding assays, its thienyl-pyrazole core is identical to the sub-nanomolar series described by Muccioli et al., and the N-(3-trifluoromethyl)benzyl substituent is predicted to occupy a lipophilic sub-pocket proximal to the CB1 F2.61 residue, analogous to the 1-(2,4-dichlorophenyl) group of rimonabant [2]. Without direct measurement, the binding affinity of 1096443-08-1 for human CB1 can be estimated in the range Ki = 5–50 nM based on the composite SAR.

Cannabinoid receptor CB1 antagonist Binding affinity

Structural Differentiation from Rimonabant: Thienyl-for-Aryl Replacement Effect on CB1/CB2 Selectivity

Rimonabant exhibits only ~100-fold selectivity for CB1 over CB2 (Ki CB1 = 1.8 nM; Ki CB2 = 180 nM) [1]. Systematic replacement of the 5-aryl group with thienyl and alkynyl-thienyl substituents in the Muccioli series produced CB1-selective antagonists with CB2 Ki >10,000 nM, corresponding to >1,000-fold selectivity [2]. The thienyl pyrazole motif of 1096443-08-1 aligns with this high-selectivity sub-series, suggesting that the compound may offer superior CB1/CB2 discrimination compared to rimonabant, though confirmatory dual-receptor data are lacking.

CB1 selectivity CB2 counter-screen Thienyl substitution

Predicted Physicochemical Differentiation: Lipophilicity and Basicity

The 3-(trifluoromethyl)benzyl group contributes to elevated lipophilicity relative to rimonabant's 2,4-dichlorophenyl substituent. Computational predictions indicate a calculated logP of ~3.8 for 1096443-08-1 [1], compared with an experimental logD7.4 of 3.3 for rimonabant [2]. Additionally, the piperidine nitrogen (predicted pKa ~10.5) remains largely protonated at physiological pH, supporting ionic interactions with the CB1 receptor's K3.28 residue. This physicochemical profile positions 1096443-08-1 as a moderately lipophilic, permanently charged CB1 antagonist, distinct from the neutral antagonist taranabant (logD ~2.8).

Lipophilicity pKa CNS penetration potential

Off-Target Kinase Panel: Lack of Direct Data Places Burden on End-User Validation

No kinase selectivity profile has been published for 1096443-08-1. BindingDB entries for structurally related pyrazole-piperidines bearing different N-substituents show IC50 values spanning 0.5 nM (Pim-1/2), 36 nM (JAK3), and 698 nM (JAK2), indicating that minor N-alkyl modifications can shift kinase potency by >1,000-fold [1][2]. Consequently, 1096443-08-1 should be assumed to carry potential kinase off-target liability until experimentally excluded. Procurement decisions for in vivo pharmacology must budget for kinome-wide counter-screening.

Kinase selectivity Pim kinase JAK Off-target risk

Recommended Application Scenarios for 1096443-08-1 Informed by Available Evidence


CB1 Antagonist Tool for In Vitro Signaling Bias Studies

Given the thienyl-pyrazole core's association with CB1 inverse agonism and the trifluoromethylbenzyl N-substituent's potential to modulate receptor conformations, 1096443-08-1 is best used as a structural probe in β-arrestin recruitment vs. Gαi-cAMP signaling bias assays. Its predicted CB1/CB2 selectivity reduces the need for CB2 co-blockade in recombinant systems, streamlining the experimental design [1].

Structure-Activity Relationship (SAR) Anchor for N-Substituted Piperidine Libraries

The 3-(trifluoromethyl)benzyl group represents a specific lipophilic/hydrogen-bond-acceptor motif that is under-explored in published CB1 antagonist SAR. Procurement of 1096443-08-1 enables systematic comparison of N-benzyl substitution effects on CB1 potency and metabolic stability when benchmarked against the corresponding N-benzyl, N-phenethyl, and N-sulfonyl analogs available from commercial screening libraries [2].

Negative Control for Pyrazole-Piperidine Kinase Inhibitor Screening

Because related pyrazole-piperidines exhibit potent off-target kinase activity (Pim, JAK family), 1096443-08-1 can serve as a selectivity control compound in kinase inhibitor discovery campaigns. Its inclusion in screening panels helps differentiate CB1-mediated cellular effects from kinase-driven outcomes when matched against established kinase inhibitors bearing similar scaffolds [3].

Metabolic Disease Model Probe Requiring Peripherally Restricted CB1 Antagonism

The elevated lipophilicity and permanent piperidine charge of 1096443-08-1 make it a candidate for studies of peripherally restricted CB1 antagonism. In models of obesity, hepatic steatosis, or adipocyte differentiation, where brain penetration is undesirable, the compound's physicochemical profile may confer advantages over brain-penetrant CB1 antagonists. Researchers should validate brain-to-plasma ratio experimentally before committing to chronic dosing studies [4].

Quote Request

Request a Quote for 4-[5-(2-thienyl)-1H-pyrazol-3-yl]-1-[3-(trifluoromethyl)benzyl]piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.